molecular formula C8H12O4 B6240253 4,4-diethoxybut-2-ynoic acid CAS No. 773869-54-8

4,4-diethoxybut-2-ynoic acid

Cat. No.: B6240253
CAS No.: 773869-54-8
M. Wt: 172.2
InChI Key:
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Description

4,4-Diethoxybut-2-ynoic acid is an organic compound with the molecular formula C8H12O4 It is characterized by the presence of two ethoxy groups attached to a butynoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-diethoxybut-2-ynoic acid typically involves the reaction of ethyl acetoacetate with ethyl orthoformate in the presence of a base, followed by the addition of acetylene. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for efficiency and cost-effectiveness, with considerations for scaling up the reaction and ensuring consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4,4-Diethoxybut-2-ynoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4,4-Diethoxybut-2-ynoic acid has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4-diethoxybut-2-ynoic acid involves its interaction with specific molecular targets, leading to various biochemical effects. The compound may act by binding to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4,4-Dimethoxybut-2-ynoic acid: Similar structure but with methoxy groups instead of ethoxy groups.

    4,4-Diethoxybut-2-ynal: An aldehyde derivative with similar structural features.

Uniqueness

4,4-Diethoxybut-2-ynoic acid is unique due to the presence of two ethoxy groups, which can influence its reactivity and interactions with other molecules. This structural feature can make it more suitable for certain applications compared to its analogs.

Properties

CAS No.

773869-54-8

Molecular Formula

C8H12O4

Molecular Weight

172.2

Purity

95

Origin of Product

United States

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